2-((5-((2,6-二氧代-1,2,3,6-四氢嘧啶-4-基)甲基)-4-(4-乙氧苯基)-4H-1,2,4-三唑-3-基)硫代)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

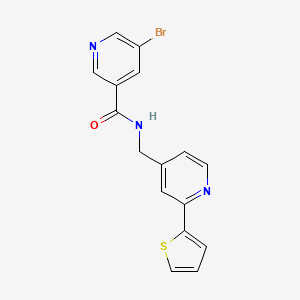

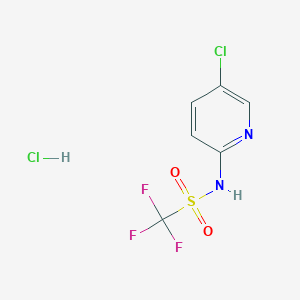

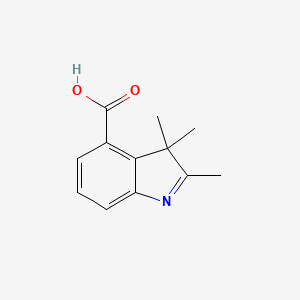

The compound ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a novel derivative that is part of a broader class of compounds featuring a 1,2,4-triazole ring, which is known for its potential biological activities. The specific compound is not directly described in the provided papers, but its structure is likely to be related to the compounds discussed in the papers, which include various substituted triazole derivatives with potential antibacterial activities and interesting molecular properties.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves condensation reactions. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . This method could potentially be adapted for the synthesis of the compound , suggesting that similar condensation strategies might be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray single crystal diffraction (XRD) and various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy . These techniques allow for the determination of the geometrical parameters of the molecules and provide insight into the molecular conformations and interactions.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be inferred from their molecular structure and electronic properties. For example, the presence of a thioureido group in a related compound suggests potential reactivity through hydrogen bonding and the possibility of forming centrosymmetric dimers in the crystal structure . The antibacterial activity of these compounds also implies that they may interact with biological molecules through mechanisms that could include inhibition of bacterial enzymes or interference with cell wall synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be explored through computational methods such as density functional theory (DFT) calculations. These calculations can predict vibrational frequencies, NMR chemical shift values, and molecular electrostatic potentials, which are important for understanding the behavior of the compound in different environments . The nonlinear optical properties of these compounds have also been predicted to be significant, indicating potential applications in materials science .

科学研究应用

有机化学中的合成和应用

2-((5-((2,6-二氧代-1,2,3,6-四氢嘧啶-4-基)甲基)-4-(4-乙氧苯基)-4H-1,2,4-三唑-3-基)硫代)丙酸乙酯参与各种复杂有机化合物的合成。例如,它的衍生物已被用于高效合成 6-(1H-1,2,4-三唑-1-基)-噻吩并[2,3-d]嘧啶-4(3H)-酮,这在有机合成和药物应用中非常重要 (孙, 黄, & 丁, 2010)。

抗肿瘤活性

该化合物的几种衍生物已显示出有希望的抗肿瘤活性。例如,已经合成并评估了特定衍生物对人肺癌和肝癌细胞系的体外抗肿瘤活性,与标准抗肿瘤药物相比显示出很高的效力 (戈姆哈, 穆罕默德, & 爱德瑞斯, 2017)。另一项研究合成了类似化合物的对映异构体,发现它们具有选择性的抗肿瘤活性,为癌症治疗的研究做出了贡献 (熊晶, 2011)。

酶活性

已探索了源自 2-((5-((2,6-二氧代-1,2,3,6-四氢嘧啶-4-基)甲基)-4-(4-乙氧苯基)-4H-1,2,4-三唑-3-基)硫代)丙酸乙酯的化合物的酶活性。一些衍生物显着增加了特定酶(例如纤维二糖酶)的反应性,突出了它们在生化研究和工业应用中的潜力 (阿卜杜勒 & 阿瓦斯, 2008)。

生物活性

该化合物及其衍生物已被研究其细胞毒性和抗菌活性。某些衍生物对特定癌细胞系表现出高细胞毒活性和对细菌菌株的有效抗菌活性,表明它们在开发新的治疗剂中的潜力 (米尔扎伊等人,2021)。

抗氧化特性

该化合物的某些衍生物已表现出抗氧化能力,表明它们在解决氧化应激相关疾病中的潜在用途 (舍尔穆克什尼特等人,2022)。

理论表征和分子对接研究

除了实验研究外,还进行了衍生物的理论表征和分子对接研究。这些研究提供了对这些化合物的分子特性和潜在生物相互作用的见解,有助于它们在各个领域的合理设计和应用 (卡拉耶尔, 2021)。

属性

IUPAC Name |

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O5S/c1-4-29-15-8-6-14(7-9-15)25-16(10-13-11-17(26)22-19(28)21-13)23-24-20(25)31-12(3)18(27)30-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H2,21,22,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSGWEAMUHEDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C(=O)OCC)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)